methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with a suitable pyrrole derivative, followed by esterification with methyl benzoate under acidic conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole: A selenium-containing compound with antioxidant and anti-inflammatory properties.
Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: A phosphonate derivative used as a corrosion inhibitor.
Uniqueness
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C25H20ClNO4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
methyl 4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-5-oxo-3-phenyl-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H20ClNO4/c1-31-25(30)19-11-9-18(10-12-19)22-21(17-5-3-2-4-6-17)23(28)24(29)27(22)15-16-7-13-20(26)14-8-16/h2-14,22,28H,15H2,1H3 |
InChI Key |
LHFKPFWGNJSFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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